3-Amino-4-methoxybenzamide 3-Amino-4-methoxybenzamide
Brand Name: Vulcanchem
CAS No.: 17481-27-5
VCID: VC21057866
InChI: InChI=1S/C8H10N2O2/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,9H2,1H3,(H2,10,11)
SMILES: COC1=C(C=C(C=C1)C(=O)N)N
Molecular Formula: C8H10N2O2
Molecular Weight: 166.18 g/mol

3-Amino-4-methoxybenzamide

CAS No.: 17481-27-5

Cat. No.: VC21057866

Molecular Formula: C8H10N2O2

Molecular Weight: 166.18 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-4-methoxybenzamide - 17481-27-5

Specification

CAS No. 17481-27-5
Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
IUPAC Name 3-amino-4-methoxybenzamide
Standard InChI InChI=1S/C8H10N2O2/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4H,9H2,1H3,(H2,10,11)
Standard InChI Key INCJNDAQNPWMPZ-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C(=O)N)N
Canonical SMILES COC1=C(C=C(C=C1)C(=O)N)N
Appearance Powder

Introduction

Chemical Properties and Structure

3-Amino-4-methoxybenzamide is an organic compound with the molecular formula C8H10N2O2 and a molecular weight of 166.1772 g/mol . It belongs to the benzamide class of compounds, featuring a benzene ring substituted with an amino group (-NH₂) at the 3-position, a methoxy group (-OCH₃) at the 4-position, and a carboxamide group (-CONH₂) . This substitution pattern gives the compound its unique chemical properties and reactivity profile that distinguishes it from other benzamide derivatives.

The compound is known by several alternative names including 3-Amino-p-anisamide, Benzamide, 3-amino-4-methoxy-, and 5-Amino-4-methoxybenzamide . Its CAS Registry Number is 17481-27-5, which serves as a unique identifier in chemical databases and literature . The IUPAC Standard InChIKey for this compound is INCJNDAQNPWMPZ-UHFFFAOYSA-N, which provides a standardized way to represent its chemical structure in digital systems .

Physical Properties

3-Amino-4-methoxybenzamide typically appears as a white to light yellow or light red powder or crystalline solid . It has a melting point range of 124-127°C, which is an important parameter for assessing its purity . Other predicted physical properties include a boiling point of approximately 318.4±27.0°C and a density of about 1.236±0.06 g/cm³ . These properties are crucial for designing synthetic routes and purification methods involving this compound.

The compound exhibits specific solubility characteristics that influence its handling and applications. It is slightly soluble in water but readily dissolves in hydrochloric acid, making it amenable to acid-base extraction techniques commonly used in organic synthesis . The solubility profile guides chemists in selecting appropriate solvents for reactions, purifications, and formulations involving this compound.

Table 1: Physical and Chemical Properties of 3-Amino-4-methoxybenzamide

PropertyValue
Molecular FormulaC8H10N2O2
Molecular Weight166.1772 g/mol
CAS Registry Number17481-27-5
IUPAC Standard InChIKeyINCJNDAQNPWMPZ-UHFFFAOYSA-N
Melting Point124-127°C
Boiling Point (Predicted)318.4±27.0°C
Density (Predicted)1.236±0.06 g/cm³
pKa (Predicted)16.59±0.50
Physical FormPowder to crystal
ColorWhite to Light yellow to Light red
SolubilitySlightly soluble in water, soluble in hydrochloric acid

Structural Features

Synthesis and Preparation Methods

Several methods have been developed for the synthesis of 3-Amino-4-methoxybenzamide, reflecting its importance as a chemical building block. These synthetic routes vary in their starting materials, reaction conditions, and yields, providing chemists with multiple options depending on their specific requirements and available resources.

Reduction of Nitro Precursors

One of the most common approaches to synthesizing 3-Amino-4-methoxybenzamide involves the reduction of 3-nitro-4-methoxybenzamide . This reduction can be accomplished through various methods, each with its own advantages and limitations. The nitro group (-NO₂) serves as a synthetic precursor to the amino group (-NH₂), making this transformation a key step in the preparation of the target compound.

A patented method describes the preparation of the related compound 3-amino-4-methoxyacetanilide through the reduction of 3-nitro-4-methoxyacetanilide using hydrazine hydrate in the presence of metal catalysts . According to this method, 3-nitro-4-methoxyacetanilide is combined with a solvent (such as methanol, ethanol, or chlorobenzene) and a catalyst (such as FeCl₃·6H₂O, FeSO₄·7H₂O, or Fe₂O₃) . The reaction mixture is heated to 40-80°C, and hydrazine hydrate (40-80 wt%) is added over 1-3 hours . This approach demonstrates the practical application of reduction chemistry in the synthesis of aminomethoxybenzamide derivatives.

Alternative Synthetic Routes

Alternative synthetic pathways to 3-Amino-4-methoxybenzamide have also been reported in the literature. One such route involves a multi-step process starting from 1-methoxy-2-nitrobenzene, which undergoes a series of transformations including methylation with chloromethyl methyl ether, hydrolysis, oxidation, treatment with phosphorus trichloride, reaction with ammonia, and finally reduction with sodium sulfide . This more complex route may be preferred in certain contexts where direct reduction of nitrobenzamide is less feasible or when specific substitution patterns are required.

For industrial-scale production, catalytic hydrogenation methods are often preferred due to their efficiency and scalability. In this approach, the nitro precursor is subjected to hydrogenation in the presence of suitable catalysts, such as palladium on carbon, under controlled temperature and pressure conditions. The optimization of these reaction parameters is crucial for achieving high yields and purities while maintaining cost-effectiveness and safety in large-scale operations.

Applications in Various Fields

3-Amino-4-methoxybenzamide finds applications across multiple industries, leveraging its unique chemical structure and reactivity. Its versatility as a building block and intermediate has led to its incorporation in various products and research endeavors, from pharmaceuticals to textile dyes.

Pharmaceutical Applications

In the pharmaceutical industry, 3-Amino-4-methoxybenzamide serves as an important intermediate in the synthesis of various biologically active compounds . The amino and methoxy functional groups provide sites for further derivatization, allowing medicinal chemists to generate diverse compound libraries for drug discovery efforts. The compound's structural features make it particularly valuable for creating molecules with specific pharmacological properties targeting various therapeutic areas.

Notably, derivatives of this compound have shown promising activity in antiviral research. A study by researchers identified that a novel derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), exhibits inhibitory activity against both wild-type and drug-resistant hepatitis B virus (HBV) . The mechanism of action appears to involve increasing intracellular levels of APOBEC3G (A3G), a host defense factor that inhibits viral replication . This finding suggests potential applications in developing novel antiviral therapies, especially for addressing drug resistance issues in viral infections.

Dye and Pigment Industry

A significant application of 3-Amino-4-methoxybenzamide is in the dye and pigment industry, particularly for textile dyeing . The compound is primarily used for cotton fabric dyeing and printing, and can also be applied to viscose fabric dyeing . When coupled with phenol AS-BS or AS-BO, it produces pink-colored dyes, while coupling with phenol AS-D yields red dyes . These color-producing reactions utilize the amino group as a key functional site for diazonium formation and subsequent coupling reactions.

The dyeing properties of 3-Amino-4-methoxybenzamide-based dyes are characterized by their fastness to various conditions. As shown in Table 2, these dyes exhibit good fastness properties against light, washing, and other environmental factors, making them suitable for commercial textile applications . The compound has a medium matching ability and slow coupling speed, with optimal performance in the pH range of 5-6.5 . These characteristics provide textile manufacturers with specific guidelines for incorporating these dyes into their processes.

Table 2: Dyeing Properties of 3-Amino-4-methoxybenzamide-based Dyes

Coupling componentsFast lightSoda boilingOxygen bleachingIroningChlorine bleaching
ISO1/3N2N2N
AATCC124634
2356-733-4

Research and Development Applications

In research settings, 3-Amino-4-methoxybenzamide serves as a valuable model compound for studying various chemical phenomena . Its intramolecular hydrogen bonding capabilities make it particularly useful for investigating molecular interactions and structural chemistry . The compound has been the subject of detailed spectroscopic studies, including vibrational analysis using density functional theory (DFT), which provides insights into its molecular structure and dynamics .

The compound also finds applications in the development of new synthetic methodologies and as a probe for investigating reaction mechanisms. Its well-defined functional group pattern allows researchers to study regioselectivity in various transformations, providing valuable information for designing and optimizing synthetic routes to more complex molecules. As analytical techniques continue to advance, 3-Amino-4-methoxybenzamide remains an important compound for method development and validation in areas such as chromatography and spectroscopy.

Market Analysis and Growth Prospects

The market for 3-Amino-4-methoxybenzamide is experiencing significant growth, driven by expanding applications in pharmaceuticals, chemical research, and dye manufacturing . According to market reports, the 3-Amino-4-methoxybenzamide market is projected to grow at a Compound Annual Growth Rate (CAGR) of 11.8% during the forecast period, indicating robust demand and positive outlook for this chemical . This growth trajectory reflects the compound's versatility and increasing recognition of its value across multiple industries.

Several factors are contributing to this market expansion. The rise in chronic diseases and the consequent demand for novel therapeutics are driving pharmaceutical research involving this compound and its derivatives . Additionally, increasing collaborations between research institutions and pharmaceutical companies are fostering innovation in drug discovery, thereby enhancing the market potential for specialty chemicals like 3-Amino-4-methoxybenzamide . The compound's role in creating potential drug candidates targeting various diseases makes it a valuable asset in medicinal chemistry research programs.

Industry trends also point toward sustainable chemistry practices, with manufacturers seeking greener production methods that minimize environmental impact . This shift aligns with global sustainability goals and regulatory requirements for more environmentally friendly chemical processes. As companies invest in more efficient and eco-friendly synthetic routes for compounds like 3-Amino-4-methoxybenzamide, the market is likely to see innovations in production technologies and purification methods.

Furthermore, the growing emphasis on personalized medicine is influencing market dynamics, as 3-Amino-4-methoxybenzamide finds applications in the development of targeted therapies . This trend toward more specialized and patient-specific drug development creates new opportunities for building blocks that can be incorporated into diverse molecular scaffolds. The compound's functional group pattern makes it particularly suitable for creating analogs with fine-tuned properties for specific therapeutic targets.

Biological Activity and Mechanism of Action

The biological activities of 3-Amino-4-methoxybenzamide and its derivatives have attracted considerable attention in pharmaceutical research. Understanding the mechanisms behind these activities is crucial for developing effective therapeutic agents and expanding the compound's applications in medicinal chemistry.

Interaction with Biological Targets

3-Amino-4-methoxybenzamide can interact with specific molecular targets within biological systems, influencing their structure and function. The compound can form hydrogen bonds with target molecules, which may lead to various biological effects such as inhibition of enzyme activity or modulation of receptor function. These interactions are mediated by the compound's functional groups, particularly the amino and amide moieties, which can serve as hydrogen bond donors and acceptors.

The methoxy group also plays a significant role in the compound's biological activity. This substituent affects the compound's lipophilicity and electronic properties, which in turn influence its ability to cross biological membranes and interact with target proteins. The precise positioning of these functional groups on the benzene ring creates a specific three-dimensional arrangement that can complement the binding sites of target biomolecules, contributing to the compound's biological profile.

Antiviral Properties

One of the most promising biological activities reported for derivatives of 3-Amino-4-methoxybenzamide is their antiviral potential. Research has shown that N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), a derivative related to 3-Amino-4-methoxybenzamide, exhibits significant activity against hepatitis B virus (HBV), including both wild-type and drug-resistant strains . This finding is particularly important given the global health burden of HBV infection and the challenges posed by drug resistance.

The antiviral mechanism appears to involve increasing intracellular levels of APOBEC3G (A3G), a host defense factor that can inhibit viral replication . A3G belongs to the apolipoprotein B mRNA editing enzyme catalytic polypeptide-like 3 (APOBEC3) family, which encodes DNA cytidine deaminases with antiviral effects against various viruses . By enhancing A3G levels, IMB-0523 provides a host-directed approach to antiviral therapy, which may be less susceptible to viral resistance mechanisms compared to direct-acting antivirals. This represents a novel therapeutic strategy that could potentially be applied to other viral infections beyond HBV.

Spectroscopic Characterization

Spectroscopic techniques play a crucial role in characterizing 3-Amino-4-methoxybenzamide and confirming its structure. These analytical methods provide valuable information about the compound's molecular structure, purity, and interactions, which are essential for both research and quality control purposes.

Infrared Spectroscopy

Infrared (IR) spectroscopy is particularly useful for identifying the functional groups present in 3-Amino-4-methoxybenzamide . The National Institute of Standards and Technology (NIST) provides IR spectral data for this compound in the gas phase, which serves as a reference for researchers working with this molecule . Key absorption bands in the IR spectrum correspond to the N-H stretching vibrations of the amino and amide groups, C=O stretching of the amide carbonyl, C-O stretching of the methoxy group, and various C-H and aromatic ring vibrations .

The IR spectrum also provides evidence for intramolecular hydrogen bonding in the molecule. Studies have shown that low-wavenumber vibrational modes in the experimental FT-Raman spectrum support the presence of hydrogen bonding in 3-Amino-4-methoxybenzamide . These spectroscopic observations align with theoretical predictions from computational studies, providing complementary evidence for the compound's structural features.

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed information about the chemical environment of the atoms in 3-Amino-4-methoxybenzamide . The ¹H NMR spectrum typically shows characteristic signals for the aromatic protons, the methoxy group, and the amino and amide protons . The pattern and chemical shifts of these signals confirm the substitution pattern on the benzene ring and the presence of the functional groups.

For instance, the methoxy protons appear as a singlet at around 3.8 ppm, while the aromatic protons show a more complex pattern in the 6.6-7.3 ppm range due to their different chemical environments and coupling patterns . The amino protons typically appear as a broad signal, reflecting their ability to exchange with other protons in the sample. These NMR characteristics serve as fingerprints for identifying and verifying the structure of 3-Amino-4-methoxybenzamide and monitoring reactions involving this compound.

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